Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and various functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is to start with 2-amino-5-methylthiophene-3-carboxylate and react it with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with dimethylformamide dimethyl acetal to introduce the dimethylamino group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-chloroacetoacetate: Similar structure but lacks the thiophene ring.
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate: Similar but without the dimethylamino group.
This compound's versatility and reactivity make it a valuable tool in various fields of research and industry. Its unique structure allows for a wide range of chemical transformations, making it an important compound for further study and application.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-6-8(12(18)19-4)10(14-7(16)5-13)20-9(6)11(17)15(2)3/h5H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOAESCGWDPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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